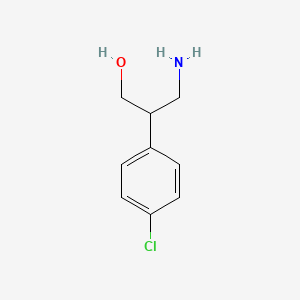
3-Amino-2-(4-chlorophenyl)propan-1-ol
説明
“3-Amino-2-(4-chlorophenyl)propan-1-ol” is an amino alcohol that consists of a 4-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has a molecular weight of 185.65 .
Synthesis Analysis
The synthesis of a similar compound, “3-(4-Chlorophenyl)propan-1-ol”, involves the use of Lithium Aluminum Hydride (LAH) in dry Tetrahydrofuran (THF). The reaction is allowed to warm to room temperature and stirred overnight .Molecular Structure Analysis
The IUPAC name for this compound is “3-amino-3-(4-chlorophenyl)-1-propanol” and its InChI code is "1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2" .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 84-87 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis and Biological Properties : This compound is involved in the synthesis of new derivatives exhibiting pronounced anticonvulsive activities. For instance, Papoyan et al. (2011) synthesized new compounds that demonstrated significant anticonvulsive activity, emphasizing its potential in medicinal chemistry (Papoyan et al., 2011).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Research indicates its role in developing cardioselective beta-adrenoceptor blocking agents. Rzeszotarski et al. (1979) found that certain derivatives of this compound exhibit substantial cardioselectivity, highlighting its significance in cardiovascular pharmacology (Rzeszotarski et al., 1979).
Antifungal Activity : Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives, including a compound with 3-Amino-2-(4-chlorophenyl)propan-1-ol, which showed promising antifungal activity against Candida strains. This suggests its potential use in developing antifungal agents (Lima-Neto et al., 2012).
Corrosion Inhibition : The compound has been studied for its role in corrosion inhibition. Gao et al. (2007) synthesized tertiary amines, including derivatives of this compound, which exhibited effective inhibition of carbon steel corrosion, indicating its utility in materials science (Gao et al., 2007).
Structural and Spectroscopic Studies : Khalid et al. (2018) conducted structural and spectroscopic investigations of Schiff base derivatives, including those derived from this compound. This research contributes to our understanding of molecular structures and interactions (Khalid et al., 2018).
Antimicrobial Activity : Okasha et al. (2022) synthesized and evaluated the antimicrobial activity of a compound derived from this compound. Their findings revealed potential applications in combating bacterial and fungal infections (Okasha et al., 2022).
Safety and Hazards
生化学分析
Biochemical Properties
3-Amino-2-(4-chlorophenyl)propan-1-ol plays a significant role in biochemical reactions due to its structural features. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The amino group in this compound allows it to form hydrogen bonds with proteins, potentially affecting protein folding and stability. Additionally, the chlorophenyl group can engage in hydrophobic interactions, further modulating the behavior of biomolecules it interacts with .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. The presence of this compound can also affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular responses. At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. The presence of this compound can also affect the levels of other metabolites, influencing the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. The distribution of this compound within different cellular compartments can influence its interactions with biomolecules and its overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with enzymes, receptors, and other biomolecules, ultimately influencing its biological effects .
特性
IUPAC Name |
3-amino-2-(4-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSXASSJRSGBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



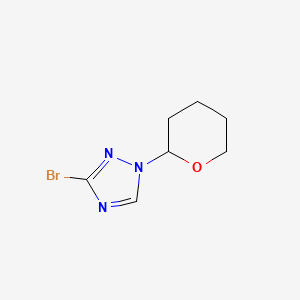
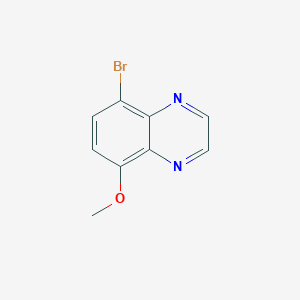
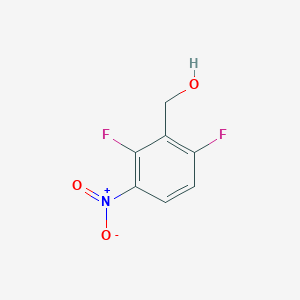
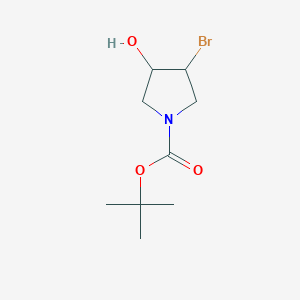

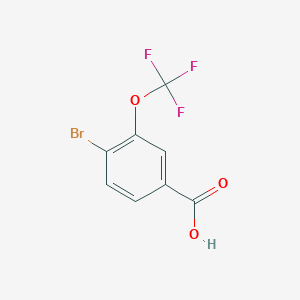
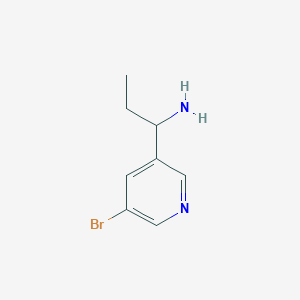
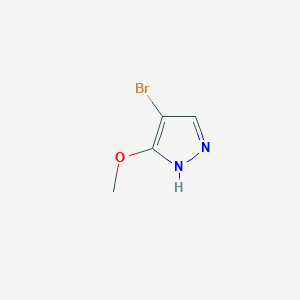
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)
![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)
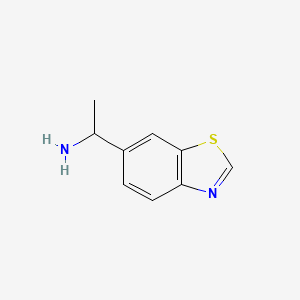
![2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1375480.png)